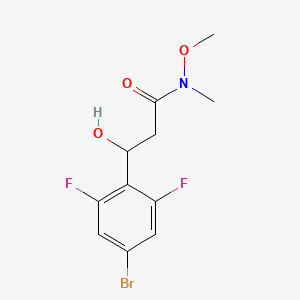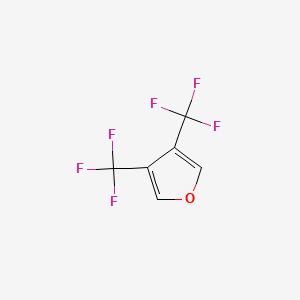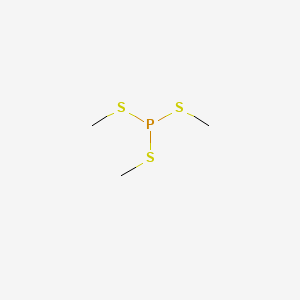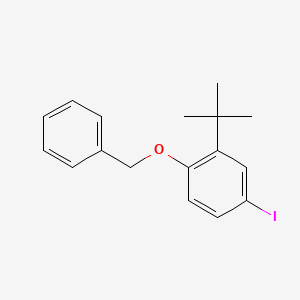
1-(BenZyloxy)-2-(t-butyl)-4-iodobenZene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Benzyloxy)-2-(tert-butyl)-4-iodobenzene is an organic compound characterized by the presence of a benzyloxy group, a tert-butyl group, and an iodine atom attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Benzyloxy)-2-(tert-butyl)-4-iodobenzene can be synthesized through a multi-step process involving the introduction of the benzyloxy, tert-butyl, and iodine groups onto a benzene ring. One common method involves the following steps:
tert-Butylation: The tert-butyl group can be introduced using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of 1-(Benzyloxy)-2-(tert-butyl)-4-iodobenzene may involve optimized versions of the above synthetic routes, utilizing continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Benzyloxy)-2-(tert-butyl)-4-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to remove the iodine atom or reduce the benzyloxy group.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
- Substitution reactions yield various substituted benzene derivatives.
- Oxidation reactions produce benzaldehyde or benzoic acid derivatives.
- Reduction reactions result in deiodinated or reduced benzyloxy compounds.
Wissenschaftliche Forschungsanwendungen
1-(Benzyloxy)-2-(tert-butyl)-4-iodobenzene finds applications in several scientific research areas:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a precursor for various functionalized benzene derivatives.
Biology: Investigated for its potential biological activities and as a building block for bioactive compounds.
Medicine: Explored for its potential use in drug development and as a radiolabeled compound for imaging studies.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(Benzyloxy)-2-(tert-butyl)-4-iodobenzene depends on the specific reactions it undergoes. For example:
Substitution Reactions: The iodine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring.
Oxidation Reactions: The benzyloxy group undergoes electron transfer processes, leading to the formation of oxidized products.
Reduction Reactions: The compound accepts electrons from reducing agents, resulting in the removal of the iodine atom or reduction of the benzyloxy group.
Vergleich Mit ähnlichen Verbindungen
1-(Benzyloxy)-2-(tert-butyl)-4-iodobenzene can be compared with other similar compounds such as:
1-(Benzyloxy)-2-(tert-butyl)-4-bromobenzene: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.
1-(Benzyloxy)-2-(tert-butyl)-4-chlorobenzene:
1-(Benzyloxy)-2-(tert-butyl)-4-fluorobenzene: The presence of a fluorine atom imparts unique characteristics, making it suitable for specific applications.
Uniqueness: The presence of the iodine atom in 1-(Benzyloxy)-2-(tert-butyl)-4-iodobenzene makes it particularly useful for certain substitution reactions and radiolabeling applications, distinguishing it from its bromine, chlorine, and fluorine analogs.
Eigenschaften
Molekularformel |
C17H19IO |
|---|---|
Molekulargewicht |
366.24 g/mol |
IUPAC-Name |
2-tert-butyl-4-iodo-1-phenylmethoxybenzene |
InChI |
InChI=1S/C17H19IO/c1-17(2,3)15-11-14(18)9-10-16(15)19-12-13-7-5-4-6-8-13/h4-11H,12H2,1-3H3 |
InChI-Schlüssel |
MTYZTPVRXCLDOZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=C(C=CC(=C1)I)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


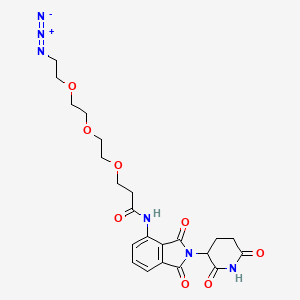


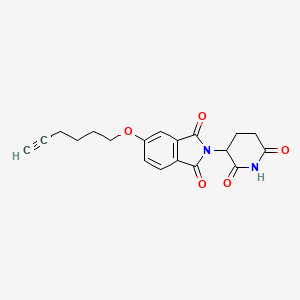
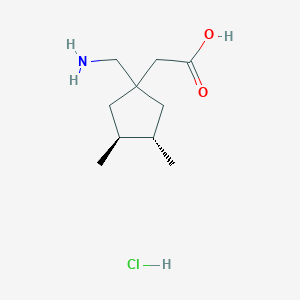
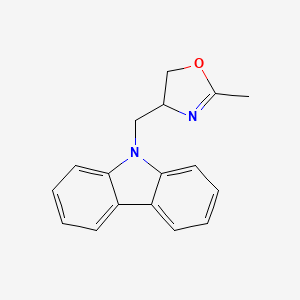
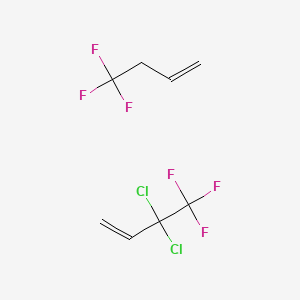
![2-amino-6-[(1R,2S,3R)-1,2,3,4-tetrahydroxybutyl]-3H-pteridin-4-one](/img/structure/B14760713.png)
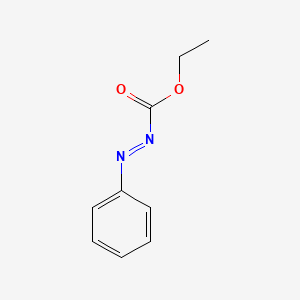

![Phosphinino[4,3-B]quinoline](/img/structure/B14760729.png)
